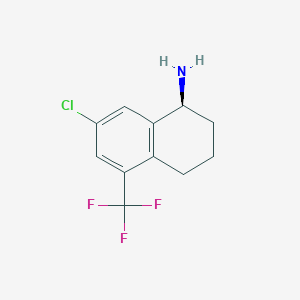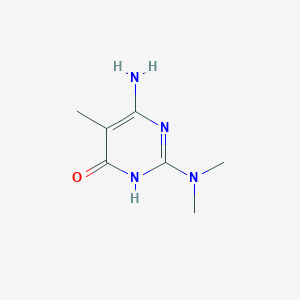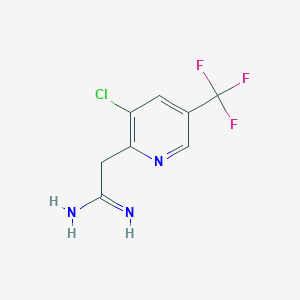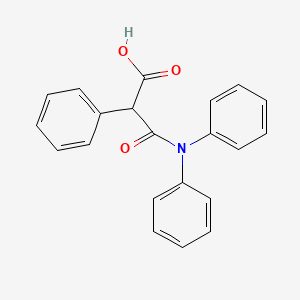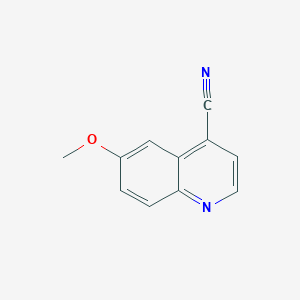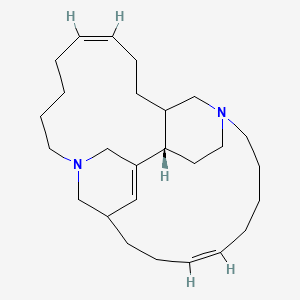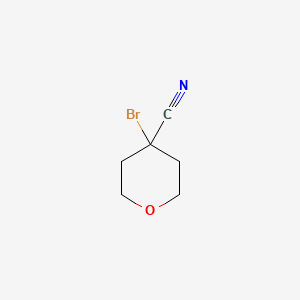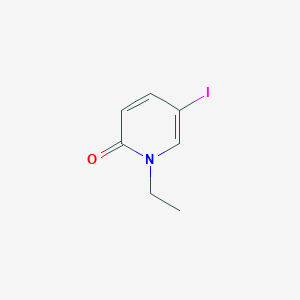
1-Ethyl-5-iodopyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-iodopyridin-2(1H)-one is an organic compound belonging to the pyridine family It features a pyridine ring substituted with an ethyl group at the first position and an iodine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the iodination of 1-ethylpyridin-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows: [ \text{1-Ethylpyridin-2(1H)-one} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-iodopyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the iodine atom can yield 1-ethylpyridin-2(1H)-one.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Substitution: 1-Ethyl-5-substituted pyridin-2(1H)-one.
Oxidation: this compound N-oxide.
Reduction: 1-Ethylpyridin-2(1H)-one.
Scientific Research Applications
1-Ethyl-5-iodopyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-ethyl-5-iodopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Ethyl-5-bromopyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
1-Ethyl-5-chloropyridin-2(1H)-one: Contains a chlorine atom at the fifth position.
1-Ethyl-5-fluoropyridin-2(1H)-one: Features a fluorine atom at the fifth position.
Uniqueness: 1-Ethyl-5-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-ethyl-5-iodopyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3 |
InChI Key |
XDPFWZKWINWGFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=CC1=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)
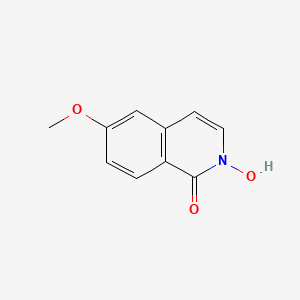
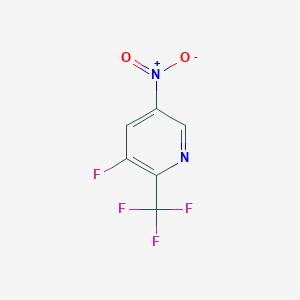
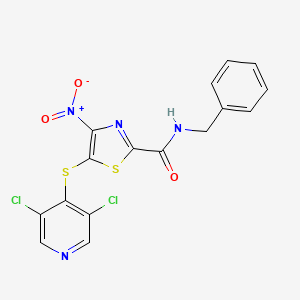
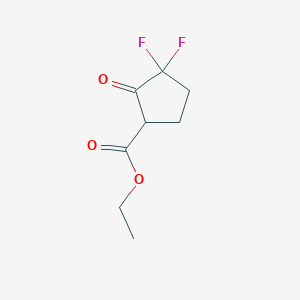
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
